![molecular formula C20H27N3O3S B2813274 4-Methoxy-N-[3-(4-phenyl-piperazin-1-yl)-propyl]-benzenesulfonamide CAS No. 1034266-12-0](/img/structure/B2813274.png)
4-Methoxy-N-[3-(4-phenyl-piperazin-1-yl)-propyl]-benzenesulfonamide
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Overview
Description
The compound “4-Methoxy-N-[3-(4-phenyl-piperazin-1-yl)-propyl]-benzenesulfonamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds often involves the use of reductive amination, where an aldehyde or ketone reacts with an amine in the presence of a reducing agent . In the case of piperazine derivatives, recent developments in their synthesis include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy (FT-Ra), and nuclear magnetic resonance (NMR) . Theoretical calculations using methods like Density Functional Theory (DFT) can also provide insights into the geometric parameters and spectroscopic data .Chemical Reactions Analysis
The chemical reactivity of a compound can be inferred from its HOMO-LUMO energy gap. A lower energy gap indicates higher reactivity. For similar compounds, the HOMO-LUMO energy gap has been found to be around 5.19 eV .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through experimental methods and theoretical calculations. For instance, the compound’s solubility, stability, and reactivity can be assessed. In the case of similar compounds, they have been found to exhibit low reactivity and good stability .Scientific Research Applications
Antimicrobial Activity
The compound has been used in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives . These derivatives have shown significant antibacterial and antifungal activity .
Alzheimer’s Disease Treatment
The compound has been used in the design and synthesis of 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives as acetylcholinesterase inhibitors (AChEIs) for the treatment of Alzheimer’s disease (AD) .
Anti-inflammatory and Analgesic Activities
Derivatives of the compound have shown anti-inflammatory and analgesic activities along with a low ulcerogenic index .
Inhibitor of Oxidoreductase Enzyme
The compound has been used in docking studies with the crystal structure of oxidoreductase (1XDQ and 3QLS) protein organisms . The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .
Antipsychotic Agents
N-aryl and N-alkyl piperazine derivatives, which can be synthesized using this compound, have been reported as potent antipsychotic agents .
Antimalarial Agents
N-aryl and N-alkyl piperazine derivatives, which can be synthesized using this compound, have also been reported as potent antimalarial agents .
Mechanism of Action
Mode of Action
Based on its structural similarity to other piperazine derivatives, it may act as a ligand for various receptors or enzymes, altering their function and leading to downstream effects .
Biochemical Pathways
Without specific target information, it’s challenging to determine the exact biochemical pathways affected by CHEMBL524007. Piperazine derivatives have been reported to exhibit a wide range of biological activities, suggesting they may influence multiple pathways .
Pharmacokinetics
The methoxy and sulfonamide groups could potentially enhance its solubility, while the piperazine ring might facilitate membrane permeability .
Result of Action
The molecular and cellular effects of CHEMBL524007 are currently unknown. Given the lack of specific target and pathway information, it’s difficult to predict the precise outcomes of its action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of CHEMBL524007. Without specific experimental data, these effects are speculative .
Safety and Hazards
The safety and hazards associated with a compound depend on its reactivity, toxicity, and potential interactions with biological systems. While specific safety and hazard information for this compound is not available in the resources, similar compounds have been studied for their cytotoxic effects .
Future Directions
The future research directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and detailed investigation of its mechanism of action. The development of novel derivatives and analogs could also be a promising direction .
properties
IUPAC Name |
4-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S/c1-26-19-8-10-20(11-9-19)27(24,25)21-12-5-13-22-14-16-23(17-15-22)18-6-3-2-4-7-18/h2-4,6-11,21H,5,12-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXGHTUTTYHUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-[3-(4-phenyl-piperazin-1-yl)-propyl]-benzenesulfonamide |
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